4-Bromo-1-(methanesulfonylmethyl)-1H-pyrazole is a pyrazole derivative characterized by the presence of a bromine atom at the fourth position and a methanesulfonylmethyl group at the first position. This compound exhibits unique structural features that contribute to its chemical reactivity and biological properties. The molecular formula for this compound is C6H8BrN2O2S, and it has a molecular weight of approximately 239.1 g/mol.
The reactivity of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole can be attributed to the electrophilic nature of the bromine atom and the sulfonyl group. Common reactions include:
4-Bromo-1-(methanesulfonylmethyl)-1H-pyrazole has shown significant biological activity, particularly as an inhibitor in various enzymatic pathways. Notably, it acts as an inhibitor of liver alcohol dehydrogenase, suggesting potential applications in treating alcohol-related disorders . Additionally, derivatives of this compound have been investigated for their anticancer properties and as anti-inflammatory agents.
Several methods have been developed for synthesizing 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole:
The applications of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole are diverse:
Interaction studies have indicated that 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole interacts with specific enzymes and receptors within biological systems. Research suggests that its inhibitory action on liver alcohol dehydrogenase may involve competitive inhibition mechanisms. Further studies are needed to elucidate its binding affinities and interaction profiles with other biomolecules .
Several compounds share structural similarities with 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromo-1H-pyrazole | Bromine at position 4 | Basic pyrazole structure without additional groups |
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Methoxy group at position 3 | Exhibits different biological activity due to methoxy |
4-Bromo-1-methyl-1H-pyrazole | Methyl group at position 1 | Alters solubility and reactivity compared to target compound |
4-Bromo-3-methyl-1H-pyrazole | Methyl group at position 3 | Different reactivity pattern due to methyl substitution |
2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile | Acetonitrile substituent | Enhanced polar character which may affect solubility |
The uniqueness of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole lies in its combination of a bromine atom and a methanesulfonylmethyl group, which confers distinct chemical properties and biological activities not found in other similar compounds.